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molecular formula C11H11NO3 B8362498 Methyl 1-methoxy-2-indolecarboxylate

Methyl 1-methoxy-2-indolecarboxylate

Cat. No. B8362498
M. Wt: 205.21 g/mol
InChI Key: OWWLBMGEVQAOHM-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

In a nitrogen flow 0.56 g (2.93 mmol) of methyl 1-hydroxy-2-indolecarboxylate was added to a suspension of 0.12 g (2.93 mmol) of 60% sodium hydride in 20 ml of tetrahydrofuran at room temperature. After it was confirmed that the reaction mixture became transparent, 0.83 g (5.86 mmol) of methyl iodide was added to the reaction mixture. The mixture was then refluxed for 2 hours. After cooling to room temperature, the reaction mixture was poured onto ice water followed by extraction three times with ethyl acetate. The combined extracts were washed with saturated sodium chloride solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 0.46 g (76.5%) of methyl 1-methoxy-2-indolecarboxylate.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH3:14])=[O:12].[H-].[Na+].[CH3:17]I>O1CCCC1>[CH3:17][O:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
ON1C(=CC2=CC=CC=C12)C(=O)OC
Name
Quantity
0.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction three times with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CON1C(=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 76.5%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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